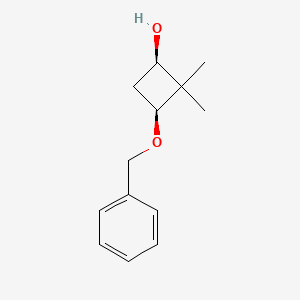

(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol

CAS No.:

Cat. No.: VC16475266

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O2 |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | (1R,3S)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol |

| Standard InChI | InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1 |

| Standard InChI Key | BJKWKWODHKPZTO-NEPJUHHUSA-N |

| Isomeric SMILES | CC1([C@@H](C[C@@H]1OCC2=CC=CC=C2)O)C |

| Canonical SMILES | CC1(C(CC1OCC2=CC=CC=C2)O)C |

Introduction

Structural and Chemical Properties

Molecular Identity

-

CAS Numbers: 910635-31-3 (primary), 2165527-95-5 (alternate) .

-

Molecular Formula: C₁₃H₁₈O₂.

-

Stereochemistry: (1R,3S) configuration confirmed via enantioselective synthesis .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | ~1.1 g/cm³ (estimated) | |

| Solubility | Soluble in polar organic solvents (e.g., THF, DCM) | |

| Optical Rotation | [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) |

Spectroscopic Data

Synthesis and Enantioselective Preparation

Copper-Catalyzed Enantioselective Reduction

A 2021 study demonstrated the use of chiral copper catalysts for the asymmetric reduction of 3-benzyloxy-2,2-dimethylcyclobutanone to yield the (1R,3S)-enantiomer with >95% enantiomeric excess (ee) .

Conditions: Cu(OAc)₂, (R)-BINAP ligand, H₂ (50 psi), THF, 25°C .

Benzyl Protection of Cyclobutanols

The benzyloxy group is introduced via Williamson ether synthesis, reacting 2,2-dimethylcyclobutan-1-ol with benzyl bromide under basic conditions (K₂CO₃, DMF) .

Optimization Challenges

-

Ring Strain: The cyclobutane ring’s strain necessitates mild reaction conditions to prevent ring-opening .

-

Stereochemical Control: Achieving high ee requires precise ligand-metal coordination (e.g., BINAP-Cu systems) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to bioactive molecules:

-

Antiviral Agents: Modified to inhibit HIV-1 reverse transcriptase via cyclobutanol-derived analogs .

-

Anti-Cancer Therapeutics: Used in DNA-PK/ATM inhibitor synthesis for radiosensitization .

Asymmetric Catalysis

The (1R,3S) configuration enables chirality transfer in:

| Parameter | Value | Source |

|---|---|---|

| Flash Point | 41.2°C (closed cup) | |

| GHS Classification | Warning (H302: Harmful if swallowed) |

Recent Advances and Future Directions

Mechanistic Insights

DFT calculations revealed that the enantioselective reduction proceeds via a six-membered transition state, with steric effects from the BINAP ligand dictating stereoselectivity .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume